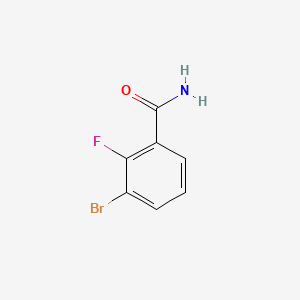

3-Bromo-2-fluorobenzamide

Overview

Description

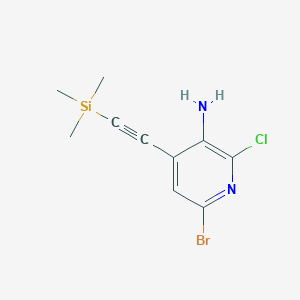

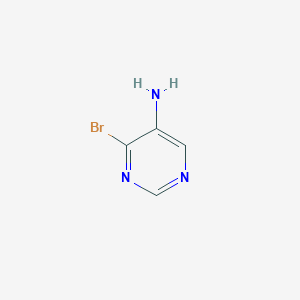

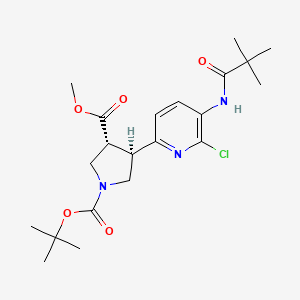

3-Bromo-2-fluorobenzamide is a chemical compound with the molecular formula C7H5BrFNO and a molecular weight of 218.02 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringC1=CC(=C(C(=C1)Br)F)C(=O)N . This indicates that the compound consists of a benzene ring with bromine and fluorine substituents, and an amide group.

Scientific Research Applications

Crystallographic Studies

The study of crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including derivatives similar to 3-Bromo-2-fluorobenzamide, reveals interesting aspects of their molecular geometry. For example, the crystal structure analysis of 3-bromobenzamide showed a significantly smaller dihedral angle between the two benzene rings compared to its fluoro and iodo counterparts, indicating the influence of the bromo substituent on the molecular conformation (Suchetan et al., 2016). This kind of research provides valuable information for the design of materials with specific molecular orientations and interactions.

Tumor Imaging

Research involving 76Br-labeled sigma2-receptor ligands, closely related to this compound, has demonstrated potential applications in tumor imaging. Sigma2-receptors are upregulated in proliferating tumor cells, and studies have shown that radiolabeled compounds targeting these receptors can identify breast tumors in vivo. These studies highlight the utility of bromo- and fluoro-substituted benzamides in developing PET radiotracers for imaging solid tumors, with implications for the diagnosis and treatment of cancer (Rowland et al., 2006).

Synthetic Chemistry

In synthetic chemistry, compounds like this compound serve as building blocks for the construction of complex molecules. For instance, the synthesis of 3-(2,2-difluoroethyl)-2-fluoroindoles from activated o-aminostyrenes using ethyl bromodi-fluoroacetate demonstrates the incorporation of fluorine motifs into pharmaceutical molecules. This reaction exemplifies the role of halogenated benzamides in facilitating the formation of C-N and C-C bonds without the need for transition metals, showcasing their potential in the late-stage modifications of pharmaceuticals and natural products (Sheng et al., 2021).

Safety and Hazards

The safety data sheet for 3-Bromo-2-fluorobenzamide indicates that it is classified under the GHS06 hazard class . The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

While specific future directions for the research and application of 3-Bromo-2-fluorobenzamide are not available in the search results, fluorinated benzamides have been investigated over the past three decades for their structures and potential applications . This suggests that this compound could also be a subject of future research in various fields, including medicine and materials science.

Mechanism of Action

Target of Action

Mode of Action

- The amide bond in 3-Bromo-2-fluorobenzamide can be broken down by water or enzymes, releasing benzoic acid and fluorobenzylamine. The bromine atom in the compound might be susceptible to nucleophilic substitution with other atoms or functional groups, depending on reaction conditions.

Biochemical Analysis

Biochemical Properties

3-Bromo-2-fluorobenzamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their function and impacting downstream cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby influencing their catalytic activity. Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately impacting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism, impacting processes such as energy production, biosynthesis, and degradation of biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, the compound may accumulate in the cytoplasm or nucleus, where it can interact with target biomolecules and exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression .

properties

IUPAC Name |

3-bromo-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTBFBQQCCZYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657871 | |

| Record name | 3-Bromo-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871353-25-2 | |

| Record name | 3-Bromo-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)

![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1521786.png)

![N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521791.png)